
(3-Methyloxetan-3-yl)methanol;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyloxetan-3-yl)methanol;nitric acid is a compound with the CAS number 84051-81-0. It is a combination of (3-Methyloxetan-3-yl)methanol and nitric acid, which are both significant in various chemical processes. This compound is known for its unique structure and properties, making it valuable in different scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxetan-3-yl)methanol typically involves the reaction of oxetane derivatives with methanol under controlled conditions. The addition of nitric acid to this compound can be achieved through nitration reactions, where nitric acid acts as a nitrating agent. The reaction conditions often include maintaining a low temperature and using a solvent like sulfuric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of (3-Methyloxetan-3-yl)methanol;nitric acid involves large-scale nitration processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyloxetan-3-yl)methanol;nitric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amino-substituted compounds, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
(3-Methyloxetan-3-yl)methanol;nitric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-Methyloxetan-3-yl)methanol;nitric acid involves its interaction with molecular targets through nitration and oxidation processes. The nitro group can participate in various biochemical pathways, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in changes in cellular functions and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
(3-Methyloxetan-3-yl)methanol: This compound is similar but lacks the nitro group, making it less reactive in certain chemical reactions.
Nitromethane: A simple nitro compound that shares the nitro functional group but has a different structural framework.
Oxetane derivatives: Various oxetane derivatives with different substituents can be compared to highlight the unique properties of (3-Methyloxetan-3-yl)methanol;nitric acid.
Propiedades
Número CAS |
84051-81-0 |
|---|---|
Fórmula molecular |
C5H11NO5 |
Peso molecular |
165.14 g/mol |
Nombre IUPAC |
(3-methyloxetan-3-yl)methanol;nitric acid |
InChI |
InChI=1S/C5H10O2.HNO3/c1-5(2-6)3-7-4-5;2-1(3)4/h6H,2-4H2,1H3;(H,2,3,4) |
Clave InChI |
RHPCGMUWYDDVCF-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)CO.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14125717.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/structure/B14125722.png)
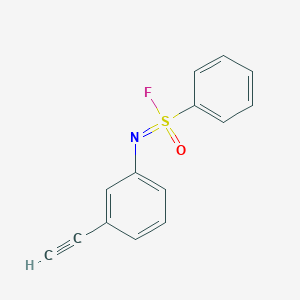
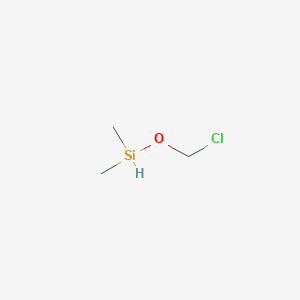
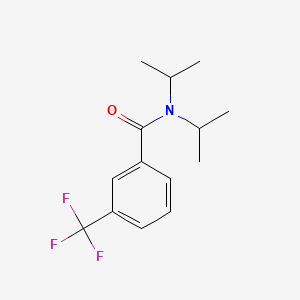
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)
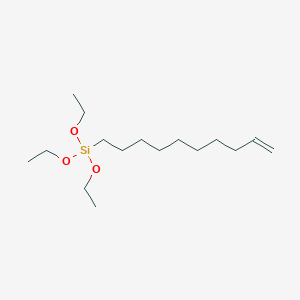
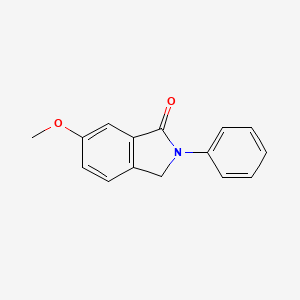

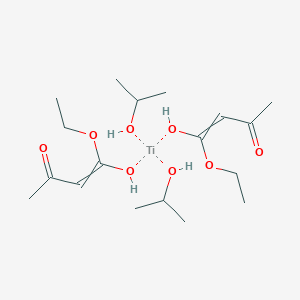

![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)

